(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride
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Overview
Description
(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further bonded to a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The sulfonylation step can be performed using chlorosulfonic acid (HSO3Cl) under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of phase transfer catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The trifluoromethyl group can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Redox Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
(3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .
Comparison with Similar Compounds
Triflamides (CF3SO2NHR): Known for their high NH-acidity and catalytic activity.
Triflimides ((CF3SO2)2NH): Used as strong NH-acids and catalysts in various organic reactions.
3-Trifluoromethyl-1,2,4-triazoles: Employed in pharmaceutical and agrochemical applications due to their unique properties.
Uniqueness: (3R)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride stands out due to its specific combination of a piperidine ring, trifluoromethyl group, and sulfonyl chloride group, which imparts unique reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring high chemical stability and reactivity .
Properties
Molecular Formula |
C6H9ClF3NO2S |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
(3R)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
ZUCVSILJXILSOY-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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